2-[2-(Trifluoromethyl)benzylidene]malonic acid
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Overview
Description
2-[2-(Trifluoromethyl)benzylidene]malonic acid is an organic compound with the molecular formula C11H7F3O4 It is characterized by the presence of a trifluoromethyl group attached to a benzylidene moiety, which is further connected to a malonic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)benzylidene]malonic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-(trifluoromethyl)benzaldehyde and malonic acid in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and a base like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the trifluoromethyl group or other substituents on the benzylidene ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[2-(Trifluoromethyl)benzylidene]malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[2-(Trifluoromethyl)benzylidene]malonic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The benzylidene moiety allows for π-π interactions with aromatic residues in proteins, while the malonic acid structure can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
2-[2-(Trifluoromethyl)benzylidene]malononitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
2-[2-(Trifluoromethyl)benzylidene]acetone: Contains an acetone moiety instead of malonic acid.
2-[2-(Trifluoromethyl)benzylidene]acetic acid: Similar structure with an acetic acid group.
Uniqueness: 2-[2-(Trifluoromethyl)benzylidene]malonic acid is unique due to the presence of both the trifluoromethyl group and the malonic acid structure. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in various chemical reactions. The trifluoromethyl group also contributes to the compound’s stability and lipophilicity, making it valuable in diverse applications.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylidene]propanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)8-4-2-1-3-6(8)5-7(9(15)16)10(17)18/h1-5H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGXESUAOFCVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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